molecular formula C20H19F3N2O3S B3010347 (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide CAS No. 865161-87-1

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide

Número de catálogo: B3010347
Número CAS: 865161-87-1
Peso molecular: 424.44
Clave InChI: FBSWFTUDKZYEFZ-CLCOLTQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with ethoxy and methoxyethyl groups at positions 6 and 3, respectively. The trifluoromethylbenzamide moiety is attached via an imine linkage in the Z-configuration. The stereochemistry (Z-configuration) and electron-withdrawing trifluoromethyl group may enhance its metabolic stability and binding affinity compared to non-fluorinated analogs .

Propiedades

IUPAC Name

N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3S/c1-3-28-15-7-8-16-17(12-15)29-19(25(16)9-10-27-2)24-18(26)13-5-4-6-14(11-13)20(21,22)23/h4-8,11-12H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSWFTUDKZYEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)C(F)(F)F)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The molecular formula of (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is C22H26N2O5S2, with a molecular weight of 462.6 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including this compound. In particular, research has shown that derivatives bearing a benzothiazole moiety can induce apoptosis in cancer cells through various mechanisms.

The primary mechanism by which (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide exerts its anticancer effects appears to be through the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells. This was demonstrated in studies involving U937 (human lymphoma) and MCF-7 (human breast adenocarcinoma) cell lines, where the compound showed significant selectivity and potency against procaspase-3 over-expressing cells .

2.2 Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of specific functional groups within the compound is crucial for its biological activity. For instance, modifications to the benzothiazole core and the introduction of electron-withdrawing groups enhance anticancer activity and selectivity. The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved cell membrane permeability, facilitating better bioavailability and efficacy .

3. Case Studies

Several case studies have been conducted to evaluate the biological activity of benzothiazole derivatives similar to (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide:

3.1 In Vitro Studies

In vitro assays demonstrated that compounds with similar structures exhibited IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, indicating potent anticancer activity . The activation of caspase pathways was confirmed through flow cytometric assays, which provided evidence for apoptosis induction.

3.2 In Vivo Studies

Further investigations included in vivo toxicity evaluations using zebrafish embryos, which revealed that selected compounds did not exhibit significant toxicity at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

4. Conclusion

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide represents a promising candidate for further development as an anticancer agent. Its ability to induce apoptosis via procaspase activation and its favorable SAR provide a solid foundation for future research aimed at optimizing its efficacy and exploring its therapeutic potential.

Tables

Property Value
Molecular FormulaC22H26N2O5S2
Molecular Weight462.6 g/mol
IC50 (U937 Cells)5.2 - 6.6 μM
Compound Caspase Activation (%)
PAC-1100 ± 4
Compound A68 ± 4
Compound B104 ± 12
Compound C119 ± 6
Compound D99 ± 10

Comparación Con Compuestos Similares

Key Observations :

  • Core Heterocycle : The benzo[d]thiazole core in the target compound and compound 13 may confer higher metabolic stability compared to thiadiazole-based analogs like 4g, as benzothiazoles are less prone to ring-opening reactions .
  • Substituent Effects : The ethoxy and methoxyethyl groups in the target compound likely improve solubility over the trifluoromethylphenyl acetamide in compound 13, which has higher lipophilicity .
  • Stereoelectronic Properties : The Z-configuration in the target compound may enforce a planar conformation, optimizing interactions with hydrophobic binding pockets, whereas thiadiazole derivatives (e.g., 4g) exhibit bent geometries that reduce target engagement .

Bioactivity and Target Profiling

Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that benzothiazole derivatives (e.g., compound 13) cluster with apoptosis-inducing agents, while thiadiazoles (e.g., 4g) align with kinase inhibitors .

Research Implications

The structural and functional distinctions highlighted above underscore the importance of substituent engineering and stereochemistry in optimizing benzothiazole derivatives for drug discovery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.